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Compound of Interest

Compound Name: 18:1 DGS-NTA(NI)

Cat. No.: B15578190

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing
the molar ratio of 18:1 DGS-NTA(Ni) in liposomes for the purpose of binding histidine-tagged
(His-tagged) molecules.

Frequently Asked Questions (FAQSs)

Q1: What is 18:1 DGS-NTA(Ni) and what is its primary function in liposomes?

1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel
salt), or 18:1 DGS-NTA(NI), is a chelator lipid. Its primary function is to anchor His-tagged
proteins or peptides to the surface of a liposome.[1][2] The NTA (nitrilotriacetic acid) headgroup
chelates a nickel ion, which then facilitates a reversible, high-affinity binding interaction with the
imidazole groups of a protein's His-tag.[1][3] This allows for the controlled orientation and
attachment of proteins to the liposome surface, creating functionalized nanocarriers like
immunoliposomes.[1][2]

Q2: What is the optimal molar ratio of DGS-NTA(Ni) in a liposome formulation?

The optimal molar ratio is highly dependent on the specific application, including the size and
valency of the His-tagged protein, and the desired protein density on the liposome surface.
There is no single universal ratio, but studies show a common range between 1 mol% and 10
mol%.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b15578190?utm_src=pdf-interest
https://www.benchchem.com/product/b15578190?utm_src=pdf-body
https://www.benchchem.com/product/b15578190?utm_src=pdf-body
https://www.benchchem.com/product/b15578190?utm_src=pdf-body
https://www.cd-bioparticles.net/ni-reactive-liposomes
https://encapsula.com/products/surface-reactive-liposomes-immunosome/immunoliposomes-immunosome/metal-chelating-liposomes/immunosome-ntani-non-pegylated/
https://www.cd-bioparticles.net/ni-reactive-liposomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759406/
https://www.cd-bioparticles.net/ni-reactive-liposomes
https://encapsula.com/products/surface-reactive-liposomes-immunosome/immunoliposomes-immunosome/metal-chelating-liposomes/immunosome-ntani-non-pegylated/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

» Low-Density Applications: For some applications, ratios as low as 0.3 mol% have been
utilized.[4]

e General Use: Arange of 2-5 mol% is frequently employed to achieve efficient protein binding
while minimizing potential issues.[5][6] For example, liposomes with 5 mol% DOGS-NTA-Ni
have shown a binding capacity of approximately 25 ug of protein per mg of total
phospholipid.[6]

o High-Density Applications: Ratios up to 10-20 mol% have been used in studies requiring high
surface density of the anchored protein.[3][7][8]

It is recommended to start with a lower concentration (e.g., 2-3 mol%) and titrate upwards to
find the ideal balance for your specific system.[2]

Q3: How does increasing the DGS-NTA(Ni) molar ratio affect protein binding and liposome
characteristics?

Increasing the molar ratio of DGS-NTA(NI) generally increases the number of available binding
sites for His-tagged proteins, leading to a higher density of protein on the liposomal surface.[7]
[9] However, excessively high concentrations can have negative consequences:

» Non-specific Binding: Higher molar percentages (above 3-5%) can increase the likelihood of
non-specific binding of proteins to the liposomes.[2][10]

e Liposome Aggregation: The presence of a high density of protein on the surface can
sometimes lead to liposome-liposome crosslinking and aggregation, especially with proteins
that have multiple His-tags or are prone to oligomerization.[2] The use of PEG-modified lipids
in the formulation can help mitigate this issue.[2]

e Impact on Membrane Properties: While DGS-NTA(NI) integrates into the bilayer, very high
concentrations could potentially alter the physical properties of the liposome membrane,
though this is less commonly reported.

Q4: What are the key steps for preparing DGS-NTA(Ni)-containing liposomes?

The most common method is thin-film hydration followed by extrusion.
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e Lipid Mixing: The primary lipids (e.g., DOPC, DSPC), cholesterol, and 18:1 DGS-NTA(Ni)
are dissolved and mixed in an organic solvent like chloroform.[4][11]

e Film Formation: The organic solvent is removed under vacuum using a rotary evaporator,
which leaves a thin, dry lipid film on the inside of the flask.[4][8]

» Hydration: The lipid film is hydrated with an aqueous buffer, causing the lipids to self-
assemble into multilamellar vesicles (MLVs).[8]

e Size Homogenization: To create unilamellar vesicles of a uniform size, the MLV solution is
repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100
nm) using a liposome extruder.[8] Freeze-thaw cycles may be performed prior to extrusion to
improve lamellarity.[8]

o Protein Incubation: The prepared liposomes are incubated with the His-tagged protein to
allow for binding to the DGS-NTA(NI) sites on the surface.[12]

Troubleshooting Guide
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Problem

Possible Causes

Recommended Solutions

Low or No Protein Binding

1. Inactive DGS-NTA(Ni): The
Ni2* ion has been stripped

from the NTA headgroup.

Perform a control experiment
by adding a strong chelator
like EDTA to your liposome-
protein mixture. If this further
reduces binding, it confirms the
interaction is Ni2*-dependent.
Ensure buffers used during
preparation and incubation are

free of chelating agents.[3][12]

2. Inaccessible His-Tag: The
His-tag on the protein is
sterically hindered or folded

into the protein’s interior.

Consider re-engineering the
protein to move the His-tag to
a more accessible terminus (N-
or C-terminus) or add a flexible
linker between the tag and the

protein.

3. Insufficient Molar Ratio: The
concentration of DGS-NTA(NI)
is too low for the amount of

protein being added.

Increase the molar percentage
of DGS-NTA(NI) in the
formulation. Titrate from 2
mol% up to 10 mol% to find

the optimal concentration.[7]

4. Competitive Inhibition: The
buffer contains components
that compete with the His-tag
for Ni-NTA binding, such as

imidazole.

Ensure purification buffers
containing imidazole are
thoroughly removed via
dialysis or buffer exchange
before incubating the protein

with liposomes.[13]

Liposome Aggregation After
Protein Addition

1. High Protein Density: A high
surface concentration of
protein leads to intermolecular
interactions between

liposomes.

Reduce the molar ratio of
DGS-NTA(NI) or decrease the
protein-to-liposome ratio during

incubation.

2. Protein-Induced

Crosslinking: The protein has

Include a small percentage (1-
5 mol%) of a PEGylated lipid
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multiple His-tags or (e.g., DSPE-PEG2000) in the
oligomerizes, causing it to bind  formulation. The PEG layer
to more than one liposome provides a steric barrier that
simultaneously. Using a longer  prevents aggregation.[2]
His-tag (e.g., 10xHis) can

sometimes increase this risk.

[2]

3. Improper Buffer Conditions: o -
o Optimize the buffer conditions
The pH or ionic strength of the )
) ] ] (pH, salt concentration) for the
buffer is promoting protein - ) )
] ) specific protein being used.
denaturation or aggregation.

1. Molar Ratio Too High:
Excess DGS-NTA(Ni) on the
surface can lead to low-affinity,

High Non-Specific Binding o ) ) of DGS-NTA(NI), ideally to 3%
non-specific interactions with

Reduce the molar percentage

) or less.[2]
other proteins or cell surfaces.

[2](10]

o ) Incubate the functionalized
2. Insufficient Blocking: For ] ] -
liposomes with a non-specific,
cell-based assays, other ) o
] His-tagged control protein (like
surface proteins on the cells )
His-tagged GFP) to block any

unoccupied DGS-NTA(NI) sites
before adding to cells.[8]

might interact weakly with the
Ni-NTA lipids.

) ) Adjust the lipid composition to
3. Electrostatic Interactions:
modulate surface charge. For
The overall surface charge of R
] ) ) example, use neutral lipids like
the liposome is promoting non- _
DOPC as the main component.

specific adsorption.
p p (1]

Quantitative Data Summary

Table 1: Molar Ratios of 18:1 DGS-NTA(Ni) in Published Liposome Formulations
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Molar % DGS- Application

. Primary Lipids Reference
NTA(Ni) Context
L-a-PC/Cholesterol General purpose His-
1% o [1]
(69/30) tag binding

Increasing HIV trimer
1%, 2%, 4% Not specified density on liposome [9]

surface

Scaffold liposomes for
3.3% DOPC (96.7%) protein interaction [8]

studies

DOPC/DOPG/DSPE- Conjugation of HIV
4% _ [14]
PEG-COOH envelope proteins

Binding of
5% Egg PC (95%) ) [6]
recombinant GFP

o Scaffold liposomes for
DOPC/Cardiolipin/DO o
10% PE protein binding [8]
analysis

- Studying protein-lipid
10% Not specified ) ) [7]
interactions

Kinetic measurements
20% DOPC (80%) of protein-liposome [3]

association

Experimental Protocols & Visualizations

Detailed Protocol: Preparation of DGS-NTA(Ni)
Liposomes and Protein Conjugation

This protocol describes the preparation of 100 nm unilamellar liposomes composed of DOPC
and 5 mol% 18:1 DGS-NTA(Ni) for binding a His-tagged protein.

Materials:
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1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
18:1 DGS-NTA(Ni)[15]

Chloroform

HEPES buffer (25 mM HEPES, 150 mM KCI, pH 7.5)
His-tagged protein of interest in HEPES buffer
Rotary evaporator

Liposome extruder (e.g., Avanti Mini-Extruder)
Polycarbonate membranes (100 nm pore size)
Nitrogen gas source

Methodology:

Lipid Preparation: In a round-bottom flask, combine the desired amounts of DOPC and 18:1
DGS-NTA(Ni) (e.g., 9.5 umol DOPC and 0.5 pmol DGS-NTA(NI) for a 5 mol% formulation)
dissolved in chloroform.

Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath
(at a temperature above the lipid transition temperature, ~37°C) under reduced pressure to
evaporate the chloroform. Continue until a thin, uniform lipid film is visible and all solvent is
removed. Further dry the film under a stream of nitrogen gas for 30 minutes to remove
residual solvent.[8]

Lipid Film Hydration: Add 1 mL of HEPES buffer to the flask. Agitate the flask by vortexing or
gentle shaking to hydrate the lipid film. This will result in a milky suspension of multilamellar
vesicles (MLVs).

Freeze-Thaw Cycles (Optional but Recommended): To enhance the formation of unilamellar
vesicles, subject the MLV suspension to 5-10 rapid freeze-thaw cycles by alternating
between a liquid nitrogen bath and a warm water bath. This helps to break up multilamellar
structures.[8]
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o Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane
according to the manufacturer's instructions. Heat the extruder block to a temperature above
the lipid phase transition temperature. Load the MLV suspension into one of the syringes and
pass it through the membrane 11-21 times. The resulting solution should become clearer as
unilamellar vesicles of a uniform size are formed.[8]

« Protein Incubation: In a microcentrifuge tube, combine the extruded liposomes with the His-
tagged protein at a desired molar ratio (e.g., 1:40 protein to DGS-NTA(NI)).[6] Incubate at
room temperature for at least 15-30 minutes to allow for binding.[8]

e Characterization (Optional):

o Size: Use Dynamic Light Scattering (DLS) to confirm the liposome diameter and
polydispersity index (PDI).[6]

o Binding Efficiency: Separate the proteoliposomes from unbound protein using size
exclusion chromatography (GPC) or centrifugation. Quantify the protein in the liposome
fraction using a standard protein assay (e.g., BCA or fluorescence).[6]

Visual Diagrams

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5409191/
https://is.muni.cz/th/fqlwz/research_article_1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5409191/
https://is.muni.cz/th/fqlwz/research_article_1.pdf
https://is.muni.cz/th/fqlwz/research_article_1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Liposome Preparation

1. Mix Lipids
(DOPC, DGS-NTA(NI))
in Chloroform

2. Create Thin Lipid Film
(Rotary Evaporation)

3. Hydrate Film
with Aqueous Buffer

4. Extrude for Size
Homogenization (100 nm)

Protein Conjug%tion & Analysis

5. Incubate Liposomes
with His-tagged Protein

6. Separate Unbound Protein
(e.g., Size Exclusion)

7. Characterize Proteoliposomes
(DLS, Protein Assay)

Click to download full resolution via product page

Caption: Experimental workflow for preparing DGS-NTA(NI) liposomes and conjugating His-
tagged proteins.
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Caption: Mechanism of His-tagged protein binding to a liposome surface via a DGS-NTA(Ni)
anchor.
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Problem:
Low Protein Binding Efficiency

Is binding Ni2*-dependent?
(Test with EDTA)

Yes, EDTA inhibits binding. No, EDTA has no effect.

Solution:
Interaction is not specific.

Solution:

Binding is specific.
Proceed to next check.

Check lipid quality and
protocol integrity.

Is the His-tag accessible?

Yes, tag is terminal/exposed. No, tag may be buried.

Is DGS-NTA(Ni) concentration Solution:

sufficient?

Re-engineer protein with
a more accessible His-tag.

No, ratio is low.

Solution:

Increase molar % of
DGS-NTA(NI) in formulation.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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